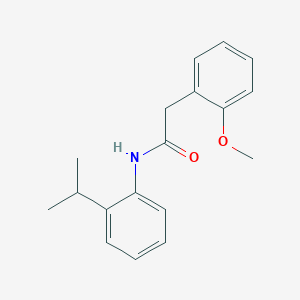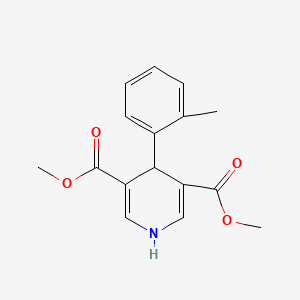![molecular formula C18H29N3O B5572241 [1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)
[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride, leading to the formation of methanol derivatives convertible into carbonyl compounds (Ohta, Hayakawa, Nishimura, & Okamoto, 1987). The process highlights the versatility and reactivity of the imidazole ring in synthesizing complex molecules.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and X-ray diffraction studies. For instance, certain piperidin-yl methanol compounds have been characterized by these methods, revealing details such as conformation and molecular geometry (Naveen et al., 2015). Such studies are crucial for understanding the three-dimensional arrangement of atoms in a molecule, impacting its chemical behavior and interaction with other entities.
Chemical Reactions and Properties
The chemical reactions and properties of compounds containing imidazole and piperidine units can be diverse. For example, the synthesis and application of imidazole derivatives reveal their ability to undergo transformations into various functional groups, showcasing their chemical versatility (Ohta et al., 1987). These reactions are fundamental for the development of new materials and pharmaceuticals.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of compounds like "[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol" can be inferred from related compounds. The crystal structure and conformation of similar piperidine derivatives have been determined, providing insights into their physical characteristics and how they might influence the compound's reactivity and interactions (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of such a complex molecule can be elucidated through its reactivity patterns, stability, and interaction with other chemical species. Studies on similar compounds have shown a range of reactivities and chemical transformations that provide a basis for understanding the chemical behavior of "[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol" (Ohta et al., 1987).
Applications De Recherche Scientifique
Synthesis and Conversion Applications
- Synthesis of Imidazole Derivatives : Imidazole derivatives, including those related to the mentioned compound, have been prepared for their applications as intermediates in chemical synthesis. These compounds can be converted into carbonyl compounds through various chemical reactions, highlighting their utility in synthetic chemistry as masked forms of carbonyl groups or as synthons (Ohta, Hayakawa, Nishimura, Okamoto, 1987).
Catalytic and Synthetic Utility
- Methanol as a Hydrogen Source : Research has identified methanol as a potential hydrogen source and C1 synthon, demonstrating its applications in chemical synthesis and energy technologies. Methanol's utilization in organic synthesis, including its use in N-methylation of amines and transfer hydrogenation of nitroarenes, underscores its versatility and economic value in producing pharmaceutical agents and key intermediates (Sarki et al., 2021).
Structural and Photophysical Properties
- Hybrid Organic-Inorganic Compounds : The synthesis of novel compounds involving imidazo[1,5-a]pyridinium cations illustrates the exploration of organic-inorganic hybrid materials. These compounds exhibit interesting structural and photophysical properties, potentially applicable in material science and photophysics (Buvaylo et al., 2015).
Crystal Structure Analysis
- Crystal and Molecular Structure Studies : Studies on compounds with piperidin-4-yl and sulfonyl groups have contributed to our understanding of molecular structures and have implications for the design of molecules with specific physical and chemical properties. These analyses aid in the development of new materials and pharmaceuticals (Girish et al., 2008).
Industrial Biotechnology
- Methanol-based Biotechnology : Methanol serves as a building block in the chemical industry and supports the growth of methylotrophic bacteria. This demonstrates the potential of methanol in developing bioprocesses based on renewable resources, highlighting its role in sustainable and economically competitive technologies (Schrader et al., 2009).
Propriétés
IUPAC Name |
[1-[(1-cyclopropylimidazol-2-yl)methyl]-3-(3-methylbut-2-enyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-15(2)6-8-18(14-22)7-3-10-20(13-18)12-17-19-9-11-21(17)16-4-5-16/h6,9,11,16,22H,3-5,7-8,10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZBTMXKTYUGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=NC=CN2C3CC3)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)
![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)


![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)